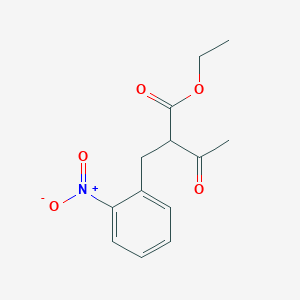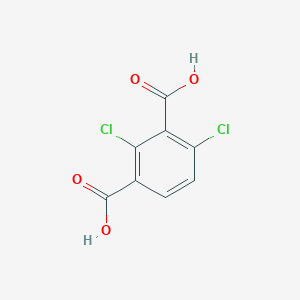
2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester is an organic compound that belongs to the class of nitrobenzyl derivatives This compound is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a butyric acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester typically involves the reaction of 2-nitrobenzyl bromide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide group is replaced by the ethyl acetoacetate moiety. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: 2-Aminobenzyl-3-oxo-butyric acid ethyl ester.
Reduction: 2-(2-Aminobenzyl)-3-oxo-butyric acid ethyl ester.
Substitution: 2-(2-Nitrobenzyl)-3-oxo-butyric acid.
Applications De Recherche Scientifique
2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated by specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also act as a prodrug, where it is converted to its active form by enzymatic reactions within the body.
Comparaison Avec Des Composés Similaires
2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester can be compared with other similar compounds such as:
2-Nitrobenzyl alcohol: Similar in structure but lacks the ester and keto groups.
2-Nitrobenzyl chloride: Contains a chloride group instead of the ester and keto groups.
2-Nitrobenzyl acetate: Contains an acetate group instead of the butyric acid ester.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
95314-61-7 |
|---|---|
Formule moléculaire |
C13H15NO5 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
ethyl 2-[(2-nitrophenyl)methyl]-3-oxobutanoate |
InChI |
InChI=1S/C13H15NO5/c1-3-19-13(16)11(9(2)15)8-10-6-4-5-7-12(10)14(17)18/h4-7,11H,3,8H2,1-2H3 |
Clé InChI |
PHOXXTCJZCAWKW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)




![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)






